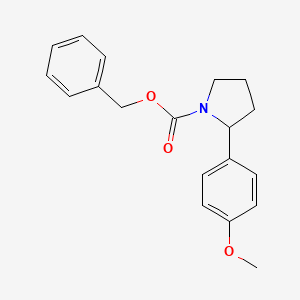

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Description

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a benzyl group, a methoxyphenyl group, and a pyrrolidine ring, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H21NO3/c1-22-17-11-9-16(10-12-17)18-8-5-13-20(18)19(21)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |

InChI Key |

QJAALYVVQQJRBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the acylation of 2-(4-methoxyphenyl)pyrrolidine with benzyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the pyrrolidine’s secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate, facilitated by triethylamine as a base to scavenge HCl byproducts. Anhydrous dichloromethane or THF is typically employed to minimize hydrolysis of the chloroformate.

-

Reagents : 2-(4-Methoxyphenyl)pyrrolidine (1.0 equiv), benzyl chloroformate (1.2 equiv), triethylamine (2.0 equiv), anhydrous DCM.

-

Conditions : 0°C to room temperature, 12–24 h under argon.

-

Workup : Extraction with aqueous HCl (5%), NaHCO₃, and brine; drying over Na₂SO₄; column chromatography (10–20% EtOAc/hexanes).

-

Yield : 70–85% after purification.

Stereochemical Considerations

While the parent pyrrolidine is often used as a racemic mixture, enantioselective syntheses require chiral auxiliaries or catalysts. For example, a related nitrobenzyl analog was synthesized using (2S,3S,4R)-configured starting materials, highlighting the potential for stereocontrol in acylated products.

Copper-Catalyzed Coupling Approaches

Catalytic Cyclization Strategies

A copper(II) triflate-catalyzed method enables the construction of the pyrrolidine ring in situ from styrene derivatives and boronates. This one-pot approach avoids pre-forming the pyrrolidine core.

Mechanistic Insights

Kinetic studies of analogous copper-catalyzed sulfamidations reveal that the rate-determining step involves oxidation of a copper π-arene intermediate rather than C–H bond cleavage. Isotopic labeling experiments (KIE = 1.5) support a mechanism where copper coordinates the sulfonamide nitrogen prior to benzylic functionalization.

Multi-Step Synthesis via Borane Reduction

Pyrrolidine Ring Formation

A stepwise route developed by the DiVA group constructs the pyrrolidine skeleton from a diketone precursor:

-

Reduction : 1-(4-Methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione is treated with borane dimethyl sulfide complex in THF.

-

Quenching : Careful addition of H₂O and HCl yields 1-(4-methoxyphenyl)-5-phenylpyrrolidin-3-ol.

-

Acylation : The alcohol is subsequently esterified with benzyl chloroformate.

-

Reduction Yield : 80–90% for the diol intermediate.

-

Challenges : Sticky byproducts necessitate meticulous extraction (3× EtOAc) and drying (MgSO₄).

Industrial-Scale Production

Process Optimization

Industrial protocols emphasize cost efficiency and reproducibility:

-

Catalyst Recycling : Copper residues are recovered via ion-exchange resins.

-

Quality Control : HPLC purity >99%, validated by ¹H/¹³C NMR.

-

Solvent Recovery : DCM and THF are distilled and reused, reducing waste.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloroformate | 70–85 | >99 | High | Moderate |

| Copper-Catalyzed | 40–50 | 95–98 | Moderate | Low |

| Borane Reduction | 60–75 | 90–95 | Low | High |

| Industrial Process | 80–88 | >99 | High | High |

Challenges and Innovations

Byproduct Formation

Side reactions, such as over-acylation or ring-opening, are mitigated by:

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is primarily explored for its potential as a cholinesterase inhibitor , which can be beneficial in treating neurodegenerative diseases like Alzheimer's. Research indicates that similar pyrrolidine derivatives exhibit moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, suggesting their utility in therapeutic contexts .

Enzyme Inhibition Studies

The compound's interaction with cholinesterases has been extensively studied. For instance:

- Inhibition Potency : Compounds within this class have shown varying degrees of inhibition against acetylcholinesterase, with some derivatives exhibiting IC50 values around 46.35 μM .

- Selectivity : Certain derivatives demonstrate selectivity towards butyrylcholinesterase, which may lead to targeted therapeutic strategies .

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex organic molecules. Its synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Cholinesterase Inhibition

A study involving a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates demonstrated their ability to inhibit cholinesterases with varying selectivity. The research utilized molecular docking studies to elucidate the binding interactions at the enzyme active sites, highlighting the compound's potential in drug design aimed at neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrrolidine derivatives have revealed critical insights into how structural modifications impact biological activity. For example, variations in substituents on the phenyl ring significantly influence the inhibitory potency against cholinesterases, providing guidance for future drug development efforts .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate | Structure | Enhanced solubility and potential biological activity |

| (S)-1-Benzylpyrrolidine-2-carboxylic acid | Structure | Focused on different biological pathways |

| (R)-Benzyl 3-iodo-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Structure | Increased reactivity useful in radiochemistry applications |

This table illustrates how variations in substituents can lead to differing biological activities and applications within the pyrrolidine class.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

- Benzyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate

- Benzyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in its applications.

Biological Activity

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor and for its antidepressant and analgesic properties. This article provides a detailed overview of the compound's biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C19H21NO3 and a molar mass of approximately 311.38 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a 4-methoxyphenyl group, contributing to its unique biological activity profile.

Cholinesterase Inhibition

Recent studies have focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of neurotransmitters.

- Inhibition Potency : Research indicates that various derivatives of pyrrolidine-1-carboxylates exhibit moderate inhibitory effects against AChE, with some compounds showing IC50 values comparable to established inhibitors like rivastigmine. For instance, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated an IC50 of 27.38 μM against BChE, indicating significant potential for treating conditions like Alzheimer's disease .

Antidepressant Activity

Pyrrolidine derivatives, including this compound, have been studied for their antidepressant effects. The structural characteristics of these compounds suggest they may interact with neurotransmitter systems involved in mood regulation.

- Mechanism of Action : The antidepressant activity is hypothesized to arise from modulation of serotonin and norepinephrine levels in the brain, although specific studies on this compound are still limited .

Analgesic Properties

The analgesic potential of this compound has also been noted in preliminary studies. The compound's structural attributes may contribute to pain relief mechanisms through interaction with cannabinoid receptors.

Study on Cholinesterase Inhibition

A systematic investigation into proline-based carbamates revealed that modifications at the 3′-/4′-positions of the phenyl ring significantly influenced inhibitory potency against AChE and BChE. The study utilized molecular docking to predict binding affinities and elucidated structure-activity relationships (SAR) .

| Compound Name | IC50 (μM) AChE | IC50 (μM) BChE | Selectivity |

|---|---|---|---|

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | 27.38 | High |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | 28.21 | Moderate |

Antidepressant Activity Assessment

While direct studies on this compound's antidepressant effects are scarce, related pyrrolidine compounds have shown promise in preclinical models. These findings suggest that further exploration could yield valuable insights into their therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via alkynylation or carbamate-forming reactions. For example, describes a photoredox-catalyzed decarboxylative alkynylation using EBX reagents. Key steps include:

- Starting material : Pyrrolidine derivatives (e.g., benzyl-protected intermediates) react with alkynylating agents under photoredox conditions (room temperature, visible light).

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) yields products with >95% purity.

- Optimization : Reaction efficiency depends on stoichiometry of EBX reagents, solvent polarity, and catalyst loading. For instance, using Na₂HPO₄ as a base in ethanol improved yields in analogous carbamate syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.4 ppm, pyrrolidine carbons at δ 45–60 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M + Na]+ peaks matching calculated masses within 0.5 ppm error) .

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylate group) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected stereochemical outcomes?

Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) can be addressed using:

- Density Functional Theory (DFT) : Predicts energy-minimized conformers and transition states. For example, used Hirshfeld surface analysis to explain crystal packing distortions caused by acetyloxy substituents in a related pyrrolidine derivative.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond angles or torsion angles .

- Software tools : WinGX/ORTEP visualize anisotropic displacement parameters, aiding in distinguishing between dynamic disorder and static structural features .

Q. What strategies are employed to study the compound’s biological interactions, particularly with enzymes or receptors?

Mechanistic studies involve:

- Kinetic assays : Monitor substrate turnover rates (e.g., cholinesterase inhibition assays with IC₅₀ determinations, as in ).

- Molecular docking : Simulate binding modes using software like AutoDock. The benzyloxycarbonyl group’s hydrophobic interactions and pyrrolidine’s conformational flexibility are key factors .

- Isotopic labeling : Track metabolic pathways (e.g., ¹⁴C-labeled carboxylate groups to study decarboxylation kinetics) .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact the compound’s reactivity or pharmacological profile?

- Electron-donating groups (e.g., methoxy) : Enhance stability in oxidative environments but reduce electrophilicity in nucleophilic substitutions. notes that 4-methoxyphenyl groups increase steric hindrance, affecting reaction yields.

- Electron-withdrawing groups (e.g., nitro) : Improve electrophilicity for SNAr reactions but may reduce bioavailability due to increased polarity .

- Structure-activity relationship (SAR) studies : Derivatives with bulkier substituents (e.g., tert-butyl in ) show altered binding affinities in enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use of chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysts (e.g., Ru-BINAP complexes) to control stereocenters .

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA/IB) resolve racemic mixtures, though scalability is limited by cost.

- Process optimization : Continuous-flow reactors improve reproducibility in photoredox-mediated reactions, minimizing side products .

Methodological Considerations

Q. How are NMR spectral overlaps addressed for accurate assignment of pyrrolidine ring protons?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.